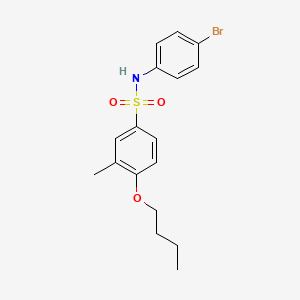![molecular formula C20H26FN5 B12267532 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267532.png)
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2-Fluorophényl)méthyl]pipérazin-1-yl}-6-méthyl-2-(pyrrolidin-1-yl)pyrimidine est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé est connu pour ses applications thérapeutiques potentielles, en particulier en tant qu'inhibiteur de voies biologiques spécifiques.
Méthodes De Préparation
La synthèse de 4-{4-[(2-Fluorophényl)méthyl]pipérazin-1-yl}-6-méthyl-2-(pyrrolidin-1-yl)pyrimidine implique plusieurs étapes, généralement en commençant par la préparation des intermédiaires pipérazine et pyrimidine. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs tels que le palladium sur carbone. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution courantes impliquent l'halogénation ou l'alkylation en utilisant des réactifs comme le brome ou l'iodure de méthyle.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications De Recherche Scientifique
4-{4-[(2-Fluorophényl)méthyl]pipérazin-1-yl}-6-méthyl-2-(pyrrolidin-1-yl)pyrimidine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions avec diverses cibles biologiques, y compris les enzymes et les récepteurs.
Médecine : Enquêté pour son potentiel en tant qu'agent thérapeutique dans le traitement de maladies telles que le cancer et les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Il peut inhiber ou activer ces cibles, modulant ainsi diverses voies biologiques. Par exemple, il a été démontré qu'il inhibe les transporteurs de nucléosides équilibrés, qui jouent un rôle crucial dans la synthèse des nucléotides et la régulation de l'adénosine .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, thereby modulating various biological pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation .
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, 4-{4-[(2-Fluorophényl)méthyl]pipérazin-1-yl}-6-méthyl-2-(pyrrolidin-1-yl)pyrimidine présente des propriétés uniques, telles qu'une sélectivité et une puissance plus élevées. Les composés similaires incluent :
- 4-[(4-Phénylpiperazin-1-yl)méthyl]-6-méthyl-2-(pyrrolidin-1-yl)pyrimidine
- 4-[(4-(2-Chlorophényl)pipérazin-1-yl)méthyl]-6-méthyl-2-(pyrrolidin-1-yl)pyrimidine
Ces composés partagent des similitudes structurelles mais peuvent différer dans leur activité biologique et leur potentiel thérapeutique .
Propriétés
Formule moléculaire |
C20H26FN5 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H26FN5/c1-16-14-19(23-20(22-16)26-8-4-5-9-26)25-12-10-24(11-13-25)15-17-6-2-3-7-18(17)21/h2-3,6-7,14H,4-5,8-13,15H2,1H3 |
Clé InChI |
ZWYMFSGYCYQKHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B12267454.png)
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267456.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12267465.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12267473.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267484.png)
![Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B12267489.png)
![6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12267497.png)
![N-[(furan-2-yl)methyl]-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12267498.png)

![N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12267505.png)
![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12267506.png)

![N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267517.png)
![3-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12267526.png)
